molecular formula C10H16O2 B14519524 6,6-Dimethyl-4-(propan-2-yl)-3,6-dihydro-2H-pyran-2-one CAS No. 62687-42-7

6,6-Dimethyl-4-(propan-2-yl)-3,6-dihydro-2H-pyran-2-one

Cat. No.: B14519524
CAS No.: 62687-42-7
M. Wt: 168.23 g/mol
InChI Key: VSYGOWQJTHSAIQ-UHFFFAOYSA-N
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Description

6,6-Dimethyl-4-(propan-2-yl)-3,6-dihydro-2H-pyran-2-one is an organic compound that belongs to the class of lactones. Lactones are cyclic esters that are widely found in nature and are known for their diverse biological activities. This compound is characterized by its unique structure, which includes a pyran ring with substituents that contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-Dimethyl-4-(propan-2-yl)-3,6-dihydro-2H-pyran-2-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 4-hydroxy-4-methylpentan-2-one with an acid catalyst can lead to the formation of the desired lactone. The reaction conditions typically include moderate temperatures and the use of solvents such as toluene or dichloromethane.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often employed to facilitate the cyclization reaction. The use of advanced purification techniques, such as distillation and crystallization, ensures the isolation of the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

6,6-Dimethyl-4-(propan-2-yl)-3,6-dihydro-2H-pyran-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the lactone to its corresponding alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the lactone ring is opened and substituted with different nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed under mild conditions.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate ring-opening reactions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted lactones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

6,6-Dimethyl-4-(propan-2-yl)-3,6-dihydro-2H-pyran-2-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new pharmaceuticals.

    Industry: The compound is used in the production of fragrances and flavoring agents due to its pleasant aroma.

Mechanism of Action

The mechanism of action of 6,6-Dimethyl-4-(propan-2-yl)-3,6-dihydro-2H-pyran-2-one involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Coumarin: A structurally related lactone with known anticoagulant properties.

    Dihydrocoumarin: Another lactone with similar chemical properties but different biological activities.

    γ-Butyrolactone: A simpler lactone with diverse industrial applications.

Uniqueness

6,6-Dimethyl-4-(propan-2-yl)-3,6-dihydro-2H-pyran-2-one is unique due to its specific substituents, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.

Properties

CAS No.

62687-42-7

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

6,6-dimethyl-4-propan-2-yl-3H-pyran-2-one

InChI

InChI=1S/C10H16O2/c1-7(2)8-5-9(11)12-10(3,4)6-8/h6-7H,5H2,1-4H3

InChI Key

VSYGOWQJTHSAIQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(OC(=O)C1)(C)C

Origin of Product

United States

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